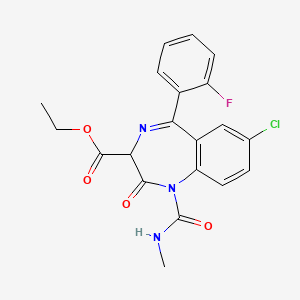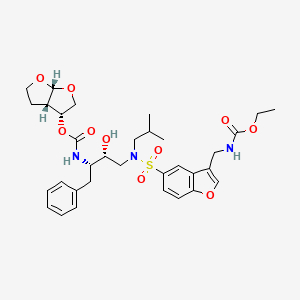
Protosufloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protosufloxacin: is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is known for its potent antibacterial activity against a wide range of bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of various infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protosufloxacin is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the formation of the tosylate salt, which enhances the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Advanced techniques such as solvent evaporation, grinding, and ultrasonic methods are employed to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Protosufloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are carried out using halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial activity and improved pharmacokinetic properties .
Scientific Research Applications
Protosufloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Employed in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control laboratories
Mechanism of Action
Protosufloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA replication and ultimately bacterial cell death .
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Comparison: Protosufloxacin is unique among fluoroquinolones due to its enhanced activity against both gram-positive and gram-negative bacteria. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties compared to other fluoroquinolones. Additionally, this compound has been shown to be effective against biofilm-forming and persister cells, making it a valuable option for treating refractory infections .
Properties
Molecular Formula |
C19H15F3N4O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C19H15F3N4O2/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25/h1-2,5-7,9,12H,3-4,8,23H2 |
InChI Key |
IXOLUVCRGNJKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)

![Methanesulfonate;trimethyl-[2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826767.png)

![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)

![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)



![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
